3,3-bis (Methoxymethyl)-2-phenyl-1,3-dioxane
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Overview
Description
3,3-bis (Methoxymethyl)-2-phenyl-1,3-dioxane is an organic compound characterized by its unique dioxane ring structure with methoxymethyl and phenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-bis (Methoxymethyl)-2-phenyl-1,3-dioxane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 2-phenyl-1,3-dioxane with formaldehyde and methanol in the presence of an acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
3,3-bis (Methoxymethyl)-2-phenyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The methoxymethyl groups can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehyde or carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3,3-bis (Methoxymethyl)-2-phenyl-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-bis (Methoxymethyl)-2-phenyl-1,3-dioxane involves its interaction with specific molecular targets. The methoxymethyl groups can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with biological macromolecules. The phenyl group can also participate in π-π interactions with aromatic residues in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
3,3-bis (Methoxymethyl)-2-phenyl-1,3-dioxane: shares similarities with other dioxane derivatives such as 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane and 5,5-Bis(ethoxymethyl)-2-phenyl-1,3-dioxane.
Uniqueness
- The presence of methoxymethyl groups in this compound imparts unique chemical properties, such as increased solubility in organic solvents and enhanced reactivity in certain chemical reactions. This makes it a valuable compound for specific applications in synthetic chemistry and material science.
Properties
CAS No. |
2209-91-8 |
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Molecular Formula |
C14H20O4 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
5,5-bis(methoxymethyl)-2-phenyl-1,3-dioxane |
InChI |
InChI=1S/C14H20O4/c1-15-8-14(9-16-2)10-17-13(18-11-14)12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3 |
InChI Key |
KUOCKPGVDFMZBD-UHFFFAOYSA-N |
SMILES |
COCC1(COC(OC1)C2=CC=CC=C2)COC |
Canonical SMILES |
COCC1(COC(OC1)C2=CC=CC=C2)COC |
Origin of Product |
United States |
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